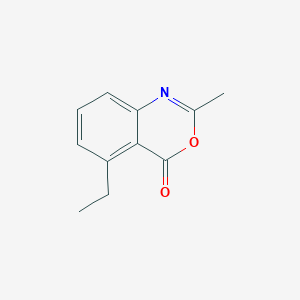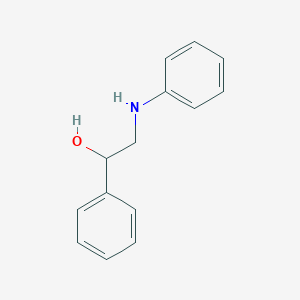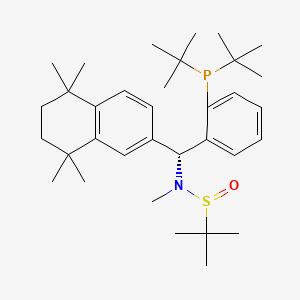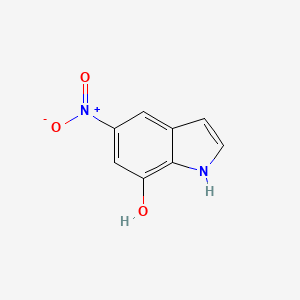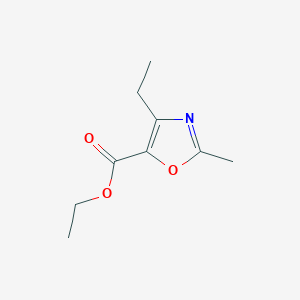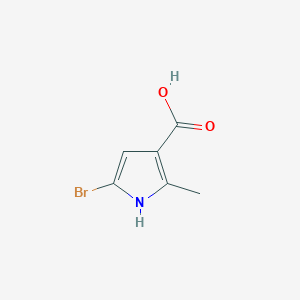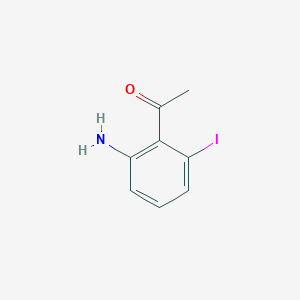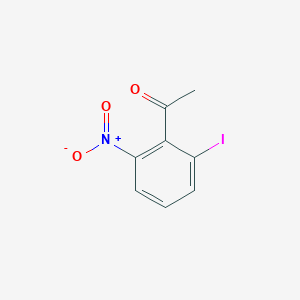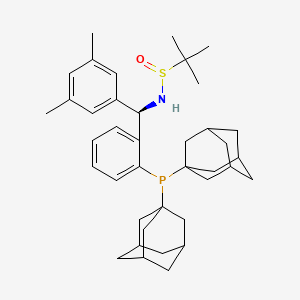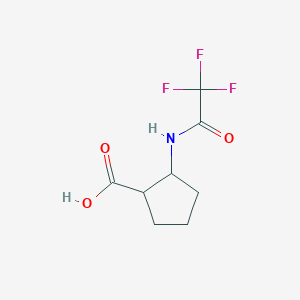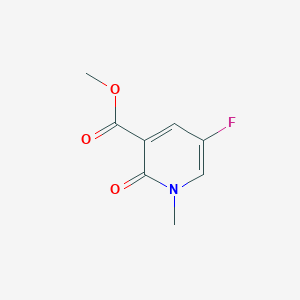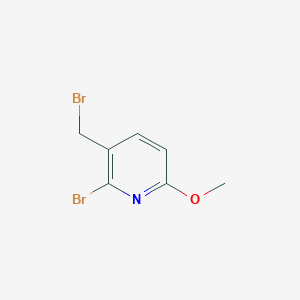
2-Bromo-3-(bromomethyl)-6-methoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-(bromomethyl)-6-methoxypyridine is a heterocyclic organic compound that contains both bromine and methoxy functional groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(bromomethyl)-6-methoxypyridine typically involves the bromination of 3-(bromomethyl)-6-methoxypyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at a low temperature to prevent over-bromination and ensure selectivity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(bromomethyl)-6-methoxypyridine can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the bromine atoms, yielding a less substituted pyridine derivative.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions are used.
Major Products
Nucleophilic substitution: Products include substituted pyridines with various functional groups.
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include less substituted pyridine derivatives.
Scientific Research Applications
2-Bromo-3-(bromomethyl)-6-methoxypyridine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of potential drug candidates, particularly those targeting neurological disorders.
Materials Science: The compound is used in the synthesis of polymers and other materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-Bromo-3-(bromomethyl)-6-methoxypyridine depends on its application. In organic synthesis, it acts as a building block, participating in various reactions to form more complex structures. In pharmaceuticals, its mechanism involves interacting with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets vary depending on the specific application and the structure of the final product .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-3-methylpyridine
- 2-Bromo-3-methoxypyridine
- 3-Bromo-6-methoxypyridine
Uniqueness
2-Bromo-3-(bromomethyl)-6-methoxypyridine is unique due to the presence of both bromine and methoxy groups on the pyridine ring, which allows for a diverse range of chemical reactions and applications. The combination of these functional groups provides a versatile platform for further functionalization and synthesis of complex molecules .
Properties
Molecular Formula |
C7H7Br2NO |
|---|---|
Molecular Weight |
280.94 g/mol |
IUPAC Name |
2-bromo-3-(bromomethyl)-6-methoxypyridine |
InChI |
InChI=1S/C7H7Br2NO/c1-11-6-3-2-5(4-8)7(9)10-6/h2-3H,4H2,1H3 |
InChI Key |
PADMKHHOBNUVSJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=C(C=C1)CBr)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (2R,3R)-2-[(3-carbamimidoylphenyl)methyl]-3-[[4-(1-oxidopyridin-1-ium-4-yl)benzoyl]amino]butanoate](/img/structure/B13658655.png)
